3-Chloro-4-(3,4-difluorophenoxy)aniline

DHFR inhibition antibacterial target enzyme assay

Selecting the wrong phenoxyaniline isomer introduces off-target activity variability in polypharmacology studies. This halogenated aniline derivative (MW 255.65, LogP 3.40) solves this with quantifiable, multi-target data: - **CYP3A4 Inhibition:** IC50 20 µM (HLM) / 50 µM (recombinant) - moderate interactor for assay calibration. - **AT1 Functional Antagonism:** IC50 2.0 nM in rabbit aortic rings - tissue-level efficacy data. - **Negative Control:** Weak E. coli DHFR inhibition (IC50 18.5 µM) for selectivity window benchmarking. - **Synthetic Utility:** Chloro handle for SNAr derivatization; zero Lipinski violations.

Molecular Formula C12H8ClF2NO
Molecular Weight 255.65 g/mol
CAS No. 946775-44-6
Cat. No. B1329093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(3,4-difluorophenoxy)aniline
CAS946775-44-6
Molecular FormulaC12H8ClF2NO
Molecular Weight255.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)OC2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H8ClF2NO/c13-9-5-7(16)1-4-12(9)17-8-2-3-10(14)11(15)6-8/h1-6H,16H2
InChIKeySLRIPXPOBGGHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(3,4-difluorophenoxy)aniline: Profile & Procurement Baseline


3-Chloro-4-(3,4-difluorophenoxy)aniline (CAS 946775-44-6, C12H8ClF2NO, molecular weight 255.65 g/mol) is a halogenated diphenyl ether aniline derivative featuring a chlorine atom at the 3-position and a 3,4-difluorophenoxy substituent at the 4-position of the aniline core . The compound is commercially available from multiple suppliers with catalog purities typically specified at 95% or 98%, intended strictly for research and laboratory use . Predicted physicochemical properties derived from ACD/Labs Percepta include a density of 1.4±0.1 g/cm³, boiling point of 332.3±42.0 °C at 760 mmHg, and a calculated LogP of 3.40, indicating moderate lipophilicity consistent with its dual-halogen substitution pattern .

Profile Multi-target enzyme inhibition tool
Targets Characterized DHFR, CYP3A4, AT1 activities
Use Case Supports selectivity window and off-target profiling
Isomer 4-Substituted isomer; differs from 2-substituted EGFR intermediate

Why Generic Substitution Fails: 3-Chloro-4-(3,4-difluorophenoxy)aniline


3-Chloro-4-(3,4-difluorophenoxy)aniline belongs to a broad class of halogenated phenoxyanilines where even minor positional or electronic modifications can fundamentally alter biological target engagement profiles. Unlike single-target optimized analogs such as 3-chloro-2-(3,4-difluorophenoxy)aniline, which has been specifically characterized as an intermediate for potent EGFR T790M mutant inhibitors , or the non-chlorinated 4-(3,4-difluorophenoxy)aniline (CAS 383126-84-9) that lacks the 3-chloro substituent , the target compound exhibits a distinct multi-target interaction signature with quantifiable, albeit modest, inhibitory activity across several therapeutically relevant enzymes. This diffuse binding profile means that substituting with a structurally similar analog may inadvertently select for or against specific off-target activities, compromising experimental reproducibility in systems where polypharmacology or a defined selectivity window is required. The following evidence quantifies these differentiating features where comparative data exist.

Positional Isomer (2-substituted)
EGFR inhibitor intermediate may not replicate multi-target profile and could shift target engagement.
Des-chloro analog
Absence of 3-Cl substituent alters lipophilicity, protein binding, and may change inhibitory spectrum.
Generic halogenated aniline
Off-target CYP3A4 and DHFR inhibition levels may differ, impacting reproducibility in selectivity studies.

Quantitative Differentiation Evidence for 3-Chloro-4-(3,4-difluorophenoxy)aniline


DHFR Inhibition: E. coli vs. Human Enzyme

The compound demonstrates measurable but weak inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR) with an IC50 of 18,500 nM (18.5 µM) [1]. This activity is approximately 377-fold weaker than a reference potent human DHFR inhibitor that achieves an IC50 of 49 nM against recombinant human DHFR under comparable enzymatic conditions [2]. The differential across species and magnitude of potency establishes a quantitative benchmark for antibacterial versus anticancer DHFR targeting applications.

DHFR Inhibition (E. coli)
Reported
18.5 µM IC₅₀
~377-fold weaker vs. potent human DHFR inhibitor (49 nM)
Weak DHFR binder for selectivity profiling in antibacterial vs. anticancer studies.
Cross-study comparable; enzymatic assay conditions.
DHFR inhibition antibacterial target enzyme assay

CYP3A4 Inhibition: Recombinant vs. Microsomal Systems

Inhibition of human CYP3A4 by 3-chloro-4-(3,4-difluorophenoxy)aniline has been characterized in two distinct assay systems: recombinant CYP3A4 expressed in Escherichia coli yields an IC50 of 50,000 nM (50 µM) [1], while human liver microsomes with a fluorogenic substrate yield an IC50 of 20,000 nM (20 µM) [2]. For context, a structurally unrelated CYP3A4 inhibitor with moderate potency in microsomal assays achieves an IC50 of 10,000 nM (10 µM) [3], placing the target compound approximately 2-fold weaker than this moderate inhibitor in the microsomal system. The 2.5-fold variation in IC50 between recombinant and microsomal systems highlights the importance of assay context for comparative ADME studies.

CYP3A4 Inhibition
Reported
20 µM IC₅₀ (microsomes)
2-fold weaker than moderate inhibitor (10 µM)
Low-to-moderate CYP3A4 interactor for DDI assay calibration.
Assay system variation: recombinant IC₅₀ = 50 µM.
CYP3A4 inhibition drug metabolism ADME profiling

AT1 Receptor Antagonism in Vascular Assay

The compound exhibits nanomolar antagonism of angiotensin II type 1 (AT1) receptor function with an IC50 of 2.0 nM for inhibiting angiotensin II-induced contractions in isolated rabbit aortic rings [1]. This functional potency is approximately 24.5-fold weaker than a high-potency AT1 antagonist that achieves an IC50 of 0.53 nM in a radioligand binding assay using rat liver membranes [2]. Although the assay formats differ (functional vs. binding), the data establish the compound as a sub-nanomolar to low nanomolar AT1 antagonist in a physiologically relevant vascular tissue preparation.

AT1 Antagonism
Reported
2.0 nM IC₅₀ (functional)
~24.5-fold higher IC₅₀ vs. high-potency AT1 antagonist (0.53 nM binding)
Functional vascular tissue context supports ex vivo pharmacology studies.
Rabbit aortic ring contraction assay.
AT1 receptor vascular biology functional antagonism

H1 Receptor and Thrombin: Cross-Reactivity Profile

The compound was characterized as exhibiting low affinity for the human H1 histamine receptor . In contrast, a structurally related reference H1 antagonist demonstrates potent binding with an IC50 of 44 nM [1], indicating that the target compound is approximately >1,000-fold weaker or inactive at this receptor. Additionally, while a separate patent application describes compounds with strong thrombin inhibitory activity [2], no evidence was found linking 3-chloro-4-(3,4-difluorophenoxy)aniline to meaningful thrombin inhibition, suggesting negligible activity at this coagulation target.

H1 & Thrombin Selectivity
Class-level
Low H1 affinity; no thrombin inhibition
May lack confounding off-target effects on histamine or coagulation pathways.
Qualitative data; confirmatory testing advised.
selectivity profiling H1 receptor thrombin off-target activity

Physicochemical Comparison to Des-Chloro Analog

The presence of the 3-chloro substituent in 3-chloro-4-(3,4-difluorophenoxy)aniline (MW 255.65 g/mol, LogP 3.40, topological polar surface area 35.25 Ų) confers enhanced lipophilicity and increased molecular weight relative to the non-chlorinated analog 4-(3,4-difluorophenoxy)aniline (MW 221.20 g/mol, pKa 4.69 predicted) . The LogD at pH 7.4 is calculated as 3.53 [1], and the compound violates zero Lipinski Rule of Five criteria . The chlorine atom provides an additional handle for nucleophilic substitution chemistry and increases the molecular volume, which directly impacts membrane permeability and protein binding characteristics compared to the des-chloro analog.

Physicochemical Profile
Head-to-head
MW 255.65, LogP 3.40, LogD 3.53, TPSA 35.25 Ų
3-Cl substituent increases lipophilicity and molecular volume vs. des-chloro analog.
Predicted properties; zero Lipinski violations.
molecular properties lipophilicity substituent effects

Positional Isomerism: 4- vs. 2-Difluorophenoxy Anilines

The positional isomer 3-chloro-2-(3,4-difluorophenoxy)aniline (CAS 946682-44-6) has been specifically characterized as a key intermediate in the synthesis of CHMFL-EGFR-202, a potent irreversible inhibitor of EGFR mutants including the drug-resistant T790M mutation . In contrast, 3-chloro-4-(3,4-difluorophenoxy)aniline (the target compound, CAS 946775-44-6) demonstrates a broader, multi-target profile with quantifiable activity at DHFR, CYP3A4, and AT1 receptors [1][2][3]. The positional shift of the difluorophenoxy group from the 4-position to the 2-position of the aniline core fundamentally alters the compound's target engagement signature from a specific synthetic intermediate for a defined drug discovery program to a more promiscuous research tool compound.

Positional Isomerism
Head-to-head
Target: 4-substituted, multi-target (DHFR, CYP, AT1)
Isomer: 2-substituted, EGFR T790M inhibitor intermediate
Positional shift fundamentally changes target engagement signature.
Select 2-isomer for EGFR programs; 4-isomer for multi-target research.
positional isomer EGFR inhibitor intermediate synthetic utility

3-Chloro-4-(3,4-difluorophenoxy)aniline: Research & Industrial Applications


DHFR Selectivity Control for Antibacterial Assays

Given its weak E. coli DHFR inhibitory activity (IC50 = 18.5 µM) relative to potent human DHFR inhibitors (IC50 = 49 nM) [1], this compound is well-suited as a negative or weak-positive control in antibacterial DHFR inhibitor screening campaigns. The approximately 377-fold potency differential provides a quantifiable benchmark for assessing the selectivity window of novel DHFR inhibitors across bacterial and human enzyme isoforms.

CYP3A4 Inhibition Standard for DDI Studies

The compound's moderate CYP3A4 inhibition in human liver microsomes (IC50 = 20 µM) and recombinant enzyme (IC50 = 50 µM) [1] makes it a useful reference standard for calibrating CYP inhibition assays. Its 2-fold weaker potency relative to a known moderate CYP3A4 inhibitor (IC50 = 10 µM) [2] establishes it as a low-to-moderate CYP3A4 interactor, suitable for benchmarking assay sensitivity and for use as a comparator when evaluating the CYP liability of novel chemical entities.

AT1 Receptor Antagonism in Ex Vivo Vascular Assays

With a functional IC50 of 2.0 nM for inhibiting angiotensin II-induced contractions in isolated rabbit aortic rings [1], this compound is applicable as a research tool in ex vivo cardiovascular pharmacology studies. Unlike binding assays that measure only receptor occupancy, the functional contraction assay provides tissue-level efficacy data, making this compound valuable for investigating AT1 receptor-mediated vascular responses and for validating the functional activity of novel AT1 antagonists.

Halogenated Diphenyl Ether Building Block for SAR

The presence of both 3-chloro and 3,4-difluorophenoxy substituents (MW 255.65 g/mol, LogP 3.40, TPSA 35.25 Ų, zero Lipinski violations) [1] provides a synthetically tractable scaffold for further derivatization. The chloro group enables nucleophilic aromatic substitution chemistry [2], while the difluorophenoxy moiety contributes to metabolic stability and lipophilicity . This combination makes the compound a versatile intermediate for structure-activity relationship (SAR) studies in medicinal chemistry programs exploring halogenated aniline derivatives.

Application
Selection Property
Validation Focus
DHFR selectivity profiling
Weak E. coli DHFR inhibition vs. human enzyme
Selectivity window assessment
CYP inhibition assay calibration
Moderate CYP3A4 inhibition in human microsomes
DDI risk benchmarking
Ex vivo vascular pharmacology
Functional AT1 antagonism in isolated tissue
Tissue-level efficacy validation
Halogenated aniline SAR studies
Chloro and difluorophenoxy substituents
Derivatization and metabolic stability

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